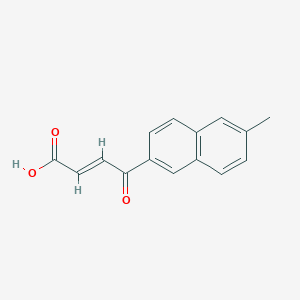

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid

Description

Properties

IUPAC Name |

(E)-4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10-2-3-12-9-13(5-4-11(12)8-10)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMRODJABLVZTQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108011-98-9 | |

| Record name | 4-(6-Methylnapthalen-2-yl)-4-oxobut-2-enoc acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108011989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (E)-4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid |

| CAS Number | 108011-98-9 |

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| Purity | Typically 95% |

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the naphthalene moiety suggests potential interactions with aromatic hydrocarbon receptors, which may influence gene expression related to detoxification and metabolism.

Antimicrobial Activity

Research has indicated that derivatives of 4-oxo-2-butenoic acids exhibit antimicrobial properties. A study highlighted that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to this compound demonstrated high efficacy in inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Table: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Compound A | High | Moderate | Moderate |

| Compound B | Moderate | High | High |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

- Antituberculosis Activity : A patent describes the use of methyl esters derived from substituted 4-oxo-2-butenoic acids for treating tuberculosis. These compounds showed promising results in preclinical models, suggesting that similar structures may also possess therapeutic potential against other infectious diseases .

- Synthesis and Biological Screening : Research has explored the synthesis of various derivatives of this compound, assessing their biological activity through disk diffusion methods. Results indicated that specific modifications to the structure could enhance antimicrobial potency .

- Environmental Impact : Studies on the degradation pathways of aromatic compounds, including naphthalene derivatives, have shown that microbial communities can metabolize such compounds effectively. This suggests potential applications in bioremediation strategies where these compounds could be utilized or transformed by microbial action .

Scientific Research Applications

Medicinal Chemistry Applications

Antituberculosis Activity

Recent studies have highlighted the potential of derivatives of 4-oxo-2-butenoic acids, including 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, in treating tuberculosis. A patent describes the use of methyl esters derived from these compounds for their antituberculosis properties, showcasing their efficacy against Mycobacterium tuberculosis.

Antioxidant Properties

Research indicates that similar naphthalene derivatives exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases. The structural features of this compound may contribute to its capacity to scavenge free radicals and inhibit lipid peroxidation.

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to utilize it in various synthetic pathways to create complex molecules. For instance, it can be employed in the synthesis of more complex naphthalene-based compounds through electrophilic aromatic substitution reactions.

Retrosynthesis Analysis

Advanced tools for retrosynthesis analysis have been developed to predict feasible synthetic routes for compounds like this compound. These tools leverage extensive databases of chemical reactions, facilitating the design of efficient synthetic pathways that can streamline the production of this compound and its derivatives.

Material Science Applications

Polymeric Materials

The incorporation of naphthalene derivatives into polymer matrices has been explored due to their potential to enhance thermal stability and mechanical properties. The unique electronic properties of this compound can be advantageous in developing high-performance materials for various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Patent on Antituberculosis Activity | Medicinal Chemistry | Demonstrated efficacy against Mycobacterium tuberculosis using methyl esters derived from similar compounds. |

| Antioxidant Activity Research | Medicinal Chemistry | Showed significant free radical scavenging ability, indicating potential for oxidative stress-related therapies. |

| Synthetic Pathway Development | Synthetic Organic Chemistry | Utilized advanced retrosynthesis tools to identify efficient routes for synthesizing complex naphthalene derivatives. |

| Polymer Enhancement Study | Material Science | Investigated the incorporation of naphthalene derivatives into polymers, leading to improved thermal and mechanical properties. |

Comparison with Similar Compounds

Aryl Substituent Variations

- (E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid (MEPBA): Features a 4-methoxyphenyl group instead of the naphthyl moiety. It exhibits antiproliferative activity against human cervix carcinoma (HeLa cells) and is studied for controlled release from hydrogels .

- 4-(6-Methoxy-2-naphthyl)-4-oxo-2-butenoic acid: Differs by a methoxy group at the 6-position of the naphthalene ring. It serves as a precursor for hydrogenation to 4-oxobutanoic acid derivatives, highlighting reactivity of the α,β-unsaturated ketone .

- (E)-4-(5,6,7,8-Tetrahydronaphthalenyl)-4-oxo-2-butenoic acid amides (Compounds 19–22): These amide derivatives, synthesized with benzylamide or phenylamide groups, demonstrate antiproliferative properties, with IC₅₀ values in the micromolar range against cancer cell lines .

Functional Group Modifications

- Amide Derivatives (e.g., Compound 12–14): Substitution of the carboxylic acid with aryl amides enhances lipophilicity and bioavailability, critical for pharmaceutical applications. For example, (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide (Compound 12) shows 45.87% yield and >99.5% HPLC purity .

- Oxirane and Thiadiazole Derivatives : Functionalization of the α,β-unsaturated ketone (e.g., reaction with hydrogen peroxide or thiadiazole amines) yields heterocyclic compounds with applications in medicinal chemistry .

Reactivity and Stability

- Hydrogenation: The α,β-unsaturated ketone in 4-(6-methoxy-2-naphthyl)-4-oxo-2-butenoic acid is reduced to 4-oxobutanoic acid under hydrogenation, indicating susceptibility to redox reactions .

- Derivatization: The carboxylic acid group enables conjugation with amines or alcohols, as seen in amide and ester derivatives (e.g., methyl 4-oxo-2-butenoate) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(6-methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via aldol-condensation of glyoxylic acid with methyl ketones. Microwave-assisted synthesis improves reaction efficiency, with yields varying based on substituents: aryl derivatives react best with tosic acid (70–90% yield), while aliphatic substrates require pyrrolidine/acetic acid (50–75% yield) . Alternative routes involve coupling 6-methylnaphthalene derivatives with α,β-unsaturated carbonyl intermediates, achieving 41–78% yields via amide formation (e.g., with anilines under reflux in AcOEt) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (retention time: 5–8 minutes) to confirm purity (>99.5%). Structural validation requires ¹H/¹³C NMR: look for key signals such as the α,β-unsaturated carbonyl proton (δ 7.8–8.2 ppm, doublet) and naphthyl aromatic protons (δ 6.8–7.6 ppm). HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 245.1052 (calculated for C₁₅H₁₂O₃) .

Q. What solubility and stability considerations are critical for experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable in aqueous alkaline conditions due to hydrolysis of the α,β-unsaturated carbonyl group. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the naphthyl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antiproliferative properties?

- Methodological Answer : Synthesize analogs with variations in the naphthyl substituent (e.g., 6-ethyl, 6-isopropyl) and amide side chains. Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, phenylamide derivatives (e.g., compound 12) show IC₅₀ values of 12–25 μM, correlating with electron-withdrawing groups enhancing activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, exposure time). Standardize protocols: use RPMI-1640 medium with 10% FBS, 48-hour incubation, and triplicate measurements. Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3) to confirm mechanistic consistency .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer : Perform DFT calculations to identify reactive sites (e.g., α,β-unsaturated carbonyl for Michael addition). Use tools like ADMET Predictor™ to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and toxicity endpoints (e.g., Ames test predictions). Validate with in vitro microsomal assays .

Q. What controlled-release formulations are feasible for pharmacological applications?

- Methodological Answer : Encapsulate the compound in PLGA nanoparticles (75–150 nm diameter) for sustained release. Optimize loading efficiency (>80%) via emulsion-solvent evaporation. Characterize release kinetics in PBS (pH 7.4) over 72 hours, achieving >90% cumulative release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.